1-Methyl-3-(2-nitroethenyl)-1H-pyrrole
Description
1-Methyl-3-(2-nitroethenyl)-1H-pyrrole is a nitro-substituted pyrrole derivative characterized by a methyl group at the 1-position and a nitroethenyl (-CH=CH-NO₂) group at the 3-position of the pyrrole ring. The nitroethenyl group introduces significant electronic effects, enhancing reactivity in cycloaddition and substitution reactions, while the methyl group modulates steric interactions. Its synthesis likely involves alkylation or condensation strategies, as inferred from analogous pyrrole derivatives (e.g., ).
Properties
CAS No. |
62128-41-0 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
1-methyl-3-(2-nitroethenyl)pyrrole |
InChI |
InChI=1S/C7H8N2O2/c1-8-4-2-7(6-8)3-5-9(10)11/h2-6H,1H3 |
InChI Key |
DWOAUEGOUSUOMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The nitroethenyl group in the target compound distinguishes it from simpler nitro-pyrroles (e.g., 1-Methyl-3-nitro-1H-pyrrole) by introducing conjugated π-bonding, which may enhance electrophilicity.
- Boronated analogues () serve as cross-coupling intermediates, whereas the target compound’s nitroethenyl group could facilitate [4+2] cycloadditions.
Reactivity and Stability
- Nitroethenyl vs. This contrasts with 1-Methyl-3-nitro-1H-pyrrole, where the nitro group directly attached to the ring may exhibit resonance stabilization.
- Thermal Stability: Chromeno-pyrrole derivatives () demonstrate stability in crystalline states due to intramolecular hydrogen bonding (C–H···O), a feature that may extend to the target compound if similar packing occurs.
Physical and Crystallographic Properties
- Crystal Packing: The hexahydrochromeno-pyrrole () crystallizes in the monoclinic P2₁/n space group with unit cell parameters a = 17.878 Å, b = 8.044 Å, c = 23.466 Å, and β = 97.6°. Similar packing motifs (C–H···O) may stabilize the target compound.
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